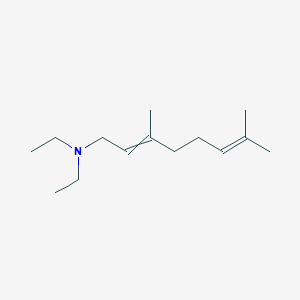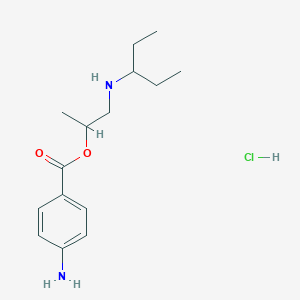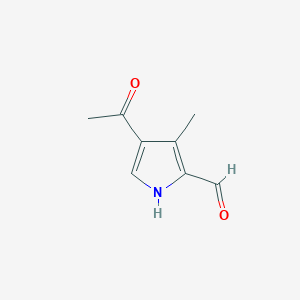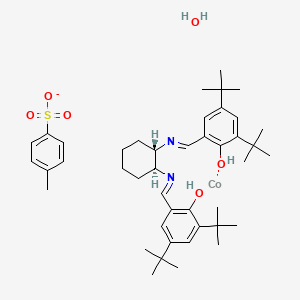![molecular formula C6H3N3O4 B13797324 1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone CAS No. 52560-24-4](/img/structure/B13797324.png)
1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone is a heterocyclic compound that belongs to the family of pyrrolopyrazines These compounds are characterized by their fused ring structure, which includes both pyrrole and pyrazine rings
Métodos De Preparación
The synthesis of 1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of a suitable pyrazine derivative with a pyrrole derivative in the presence of a cyclizing agent can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Análisis De Reacciones Químicas
1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the development of advanced materials, including polymers and electronic materials
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can prevent their activity, leading to the inhibition of cancer cell growth and proliferation. The exact pathways involved may include the Ras/Erk, PLC-γ, and PI3K/Akt pathways .
Comparación Con Compuestos Similares
1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the positioning of nitrogen atoms and substituents.
Pyrido[2,3-b]pyrazines: These compounds have a similar core structure but differ in the arrangement of the rings and functional groups.
Quinoxalines: These compounds also feature a fused ring system but with different heteroatoms and substituents.
The uniqueness of this compound lies in its specific ring fusion and the potential for diverse chemical modifications, making it a versatile compound for various applications .
Propiedades
Número CAS |
52560-24-4 |
|---|---|
Fórmula molecular |
C6H3N3O4 |
Peso molecular |
181.11 g/mol |
Nombre IUPAC |
1,4-dihydropyrrolo[3,4-b]pyrazine-2,3,5,7-tetrone |
InChI |
InChI=1S/C6H3N3O4/c10-3-1-2(4(11)9-3)8-6(13)5(12)7-1/h(H,7,12)(H,8,13)(H,9,10,11) |
Clave InChI |
JCQFLMWRKBYHKH-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=O)NC1=O)NC(=O)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


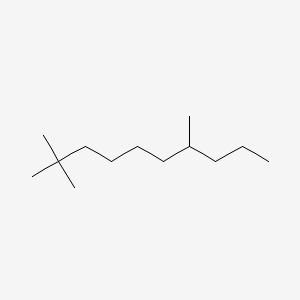



![diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B13797269.png)
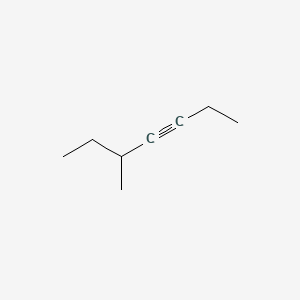
![1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)](/img/structure/B13797290.png)
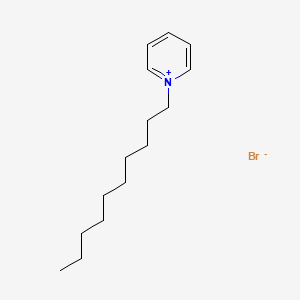
![Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci)](/img/structure/B13797319.png)

